

detailed experimental procedure for nitration of 3,4-dimethoxytoluene

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Compound of Interest

Compound Name: **4,5-Dimethoxy-2-nitrotoluene**

Cat. No.: **B1295395**

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Application Note: Regioselective Nitration of 3,4-Dimethoxytoluene

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. This document outlines a detailed experimental procedure for the regioselective nitration of 3,4-dimethoxytoluene to synthesize **4,5-dimethoxy-2-nitrotoluene**. The two methoxy groups in the starting material are strong activating groups and direct the electrophilic substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the electronic influence of the methoxy groups, the nitro group is selectively introduced at the C-2 position.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO_2^+), the active electrophile, is generated *in situ* from nitric acid. Given the activated nature of the 3,4-dimethoxytoluene ring, the reaction can often proceed under milder conditions than those required for less activated aromatic systems. The methoxy groups at C-3 and C-4 direct the incoming electrophile to the available ortho and para positions. The position ortho to the C-3 methoxy group and para to the C-4 methoxy group (C-6) and the position ortho to the C-4 methoxy group (C-5) are electronically favored. However, the position at C-2 is also activated and less sterically hindered than C-5, leading to the desired product.

Experimental Protocol

Materials:

- 3,4-Dimethoxytoluene
- Glacial Acetic Acid (CH_3COOH)
- Fuming Nitric Acid (HNO_3 , 70%)
- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3), 5% aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol (for recrystallization)
- Diethyl Ether or Ethyl Acetate (for extraction)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Separatory funnel
- Büchner funnel and filter flask

- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxytoluene (5.0 g, 32.8 mmol) in 15 mL of glacial acetic acid.
- Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
- Addition of Nitrating Agent: While maintaining the temperature between 0-5 °C, add 70% fuming nitric acid (3.0 mL, ~47 mmol) dropwise to the stirred solution over a period of 20-30 minutes using a dropping funnel. Careful temperature control is crucial to prevent the formation of by-products.
- Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour. The color of the mixture may change to a reddish-brown.
- Quenching: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with gentle stirring. A yellow precipitate should form.
- Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
- Work-up (for any product remaining in the filtrate):
 - Transfer the aqueous filtrate to a separatory funnel and extract three times with 30 mL portions of diethyl ether or ethyl acetate.
 - Combine the organic extracts and wash sequentially with 30 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), 30 mL of deionized water, and finally 30 mL of brine.

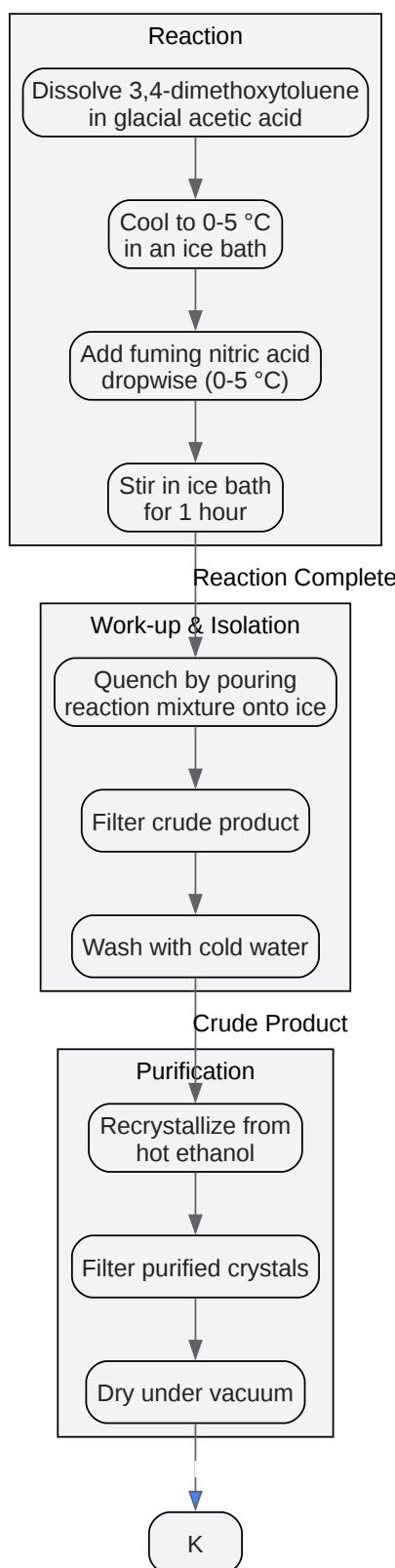
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield additional crude product.
- Purification: Combine all crude product and recrystallize from a minimal amount of hot ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
- Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, IR).

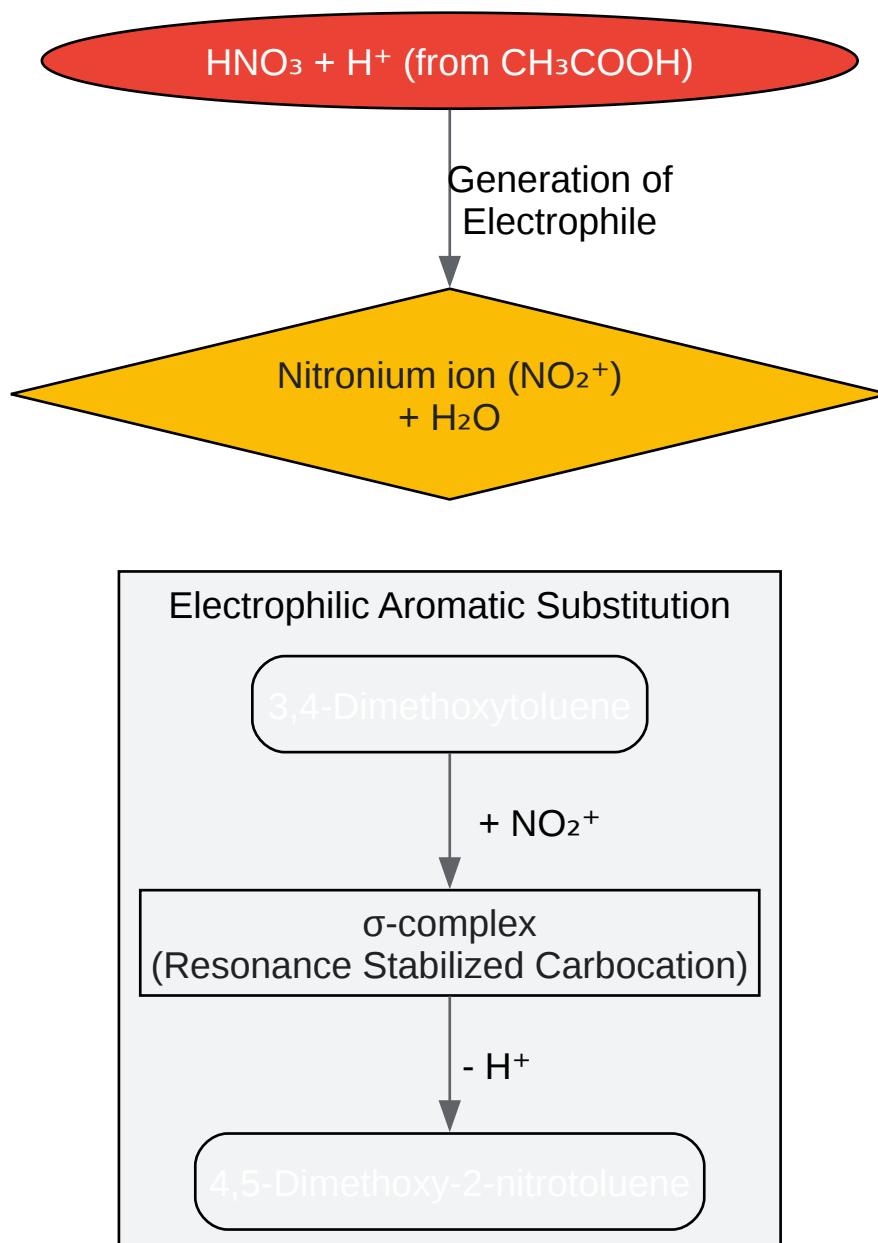
Data Presentation

Parameter	Value
Starting Material	3,4-Dimethoxytoluene
Molecular Weight of Starting Material	152.19 g/mol
Amount of Starting Material	5.0 g
Moles of Starting Material	32.8 mmol
Product	4,5-Dimethoxy-2-nitrotoluene
Molecular Weight of Product	197.19 g/mol
Theoretical Yield	6.47 g
Typical Actual Yield	4.5 - 5.5 g
Typical Percent Yield	70 - 85%
Appearance	Yellow crystalline solid
Typical Melting Point	96-98 °C

Visualizations

Experimental Workflow





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